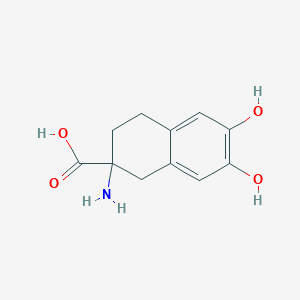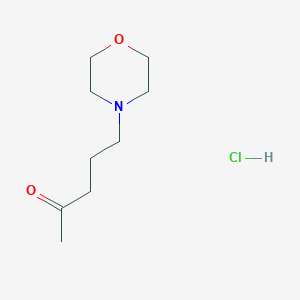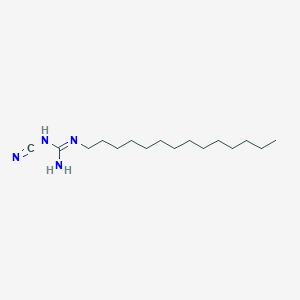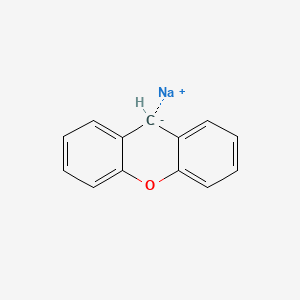
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound known for its significant role as a dopamine receptor agonist.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves a series of chemical reactions starting from simpler organic molecules. One common method involves the Diels-Alder cycloaddition followed by hydrogenolysis of the hydroxyl group, hydrolysis of the lactyl ester, and conversion of the carboxylic acid group to the amine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Neuroscience: As a dopamine receptor agonist, it is used to study dopamine receptor functions and related neurological pathways.
Pharmacology: It is investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Biochemistry: The compound is used to study cyclic AMP production and glycoprotein secretion in various biological systems.
Wirkmechanismus
The compound exerts its effects by binding to dopamine receptors, particularly in the striatum and nucleus accumbens regions of the brain. This binding stimulates the production of cyclic AMP, which in turn activates various downstream signaling pathways. The activation of these pathways leads to physiological effects such as increased locomotion and altered feeding behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Dopamine: The primary neurotransmitter that 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid mimics.
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another dopamine receptor agonist with a similar structure
Uniqueness
What sets this compound apart is its specific binding affinity and efficacy at dopamine receptors, making it a valuable tool in neuroscience research. Its unique structure allows for selective activation of certain dopamine receptor subtypes, providing insights into receptor function and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
60951-16-8 |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
2-amino-6,7-dihydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c12-11(10(15)16)2-1-6-3-8(13)9(14)4-7(6)5-11/h3-4,13-14H,1-2,5,12H2,(H,15,16) |
InChI-Schlüssel |
RMSORDHQHAQZTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2=CC(=C(C=C21)O)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)




![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)





![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)

